7-Hydroxynaphthalene-1-carbonitrile

Lipophilicity Drug Design Material Science

Isomeric impurity in OLED triazine precursors causes batch failure and wasted R&D resources. 7-Hydroxynaphthalene-1-carbonitrile (CAS 19307-13-2) eliminates this risk through its precisely positioned 7-hydroxy and 1-nitrile groups, delivering the exact electronic configuration needed for reliable charge-transfer and emission performance. • Enables synthesis of triazine-based OLED emitters with predictable photophysical properties • Avoids the reduced quantum yields and spectral shifts caused by generic isomer substitution • Available at ≥98% purity with ambient-temperature storage for simplified inventory management

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 19307-13-2
Cat. No. B090787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxynaphthalene-1-carbonitrile
CAS19307-13-2
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)C#N
InChIInChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H
InChIKeyUDGWTXRLMHXQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxynaphthalene-1-carbonitrile (CAS 19307-13-2): Baseline Procurement Profile for a Naphthalenic OLED Precursor


7-Hydroxynaphthalene-1-carbonitrile (CAS: 19307-13-2) is a bifunctional aromatic compound that belongs to the class of hydroxynaphthalenecarbonitriles. Its molecular structure comprises a naphthalene core substituted with a hydroxyl group at the 7-position and a nitrile group at the 1-position. The compound is characterized by a molecular formula of C₁₁H₇NO, a molecular weight of 169.18 g/mol, and a high boiling point of 383.1°C at 760 mmHg . The primary industrial and research relevance of this compound stems from its role as a versatile building block for synthesizing triazine derivatives, which are key components in organic light-emitting diode (OLED) technologies [1]. Its strategic value is derived from the precise positioning of its functional groups, which dictates its reactivity and the performance of its downstream products.

Why Direct Substitution of 7-Hydroxynaphthalene-1-carbonitrile with Isomeric Analogs is Scientifically Unsound


Substituting 7-Hydroxynaphthalene-1-carbonitrile with a close structural isomer, such as 6-hydroxy-2-naphthonitrile or 5-hydroxy-1-naphthalenecarbonitrile , introduces significant and often detrimental changes to the physicochemical and electronic properties of the final material. The specific placement of the electron-withdrawing nitrile group and the electron-donating hydroxyl group on the naphthalene ring fundamentally alters the molecule's dipole moment, charge transfer (ICT) characteristics, and hydrogen-bonding network. In the context of OLED materials synthesis, these subtle changes in the precursor's electronic structure can lead to drastically different photophysical outcomes in the resulting triazine derivatives, such as altered emission wavelengths, reduced quantum yields, or compromised device stability. Consequently, generic substitution without rigorous comparative validation poses a high risk of project failure and wasted resources.

Quantitative Differentiation Guide: 7-Hydroxynaphthalene-1-carbonitrile vs. Comparators


Computational LogP Comparison: Lipophilicity Profile of 7-Hydroxy- vs. 6-Hydroxy- and Unsubstituted Analogs

The predicted lipophilicity (LogP) of 7-Hydroxynaphthalene-1-carbonitrile is lower than that of its non-hydroxylated analog, 1-Naphthonitrile, and differs from the regioisomeric 6-Hydroxy-2-naphthonitrile. This impacts solubility and membrane permeability in biological assays, as well as layer miscibility in OLED formulations.

Lipophilicity Drug Design Material Science

Topological Polar Surface Area (TPSA) Differentiation from Unsubstituted Naphthonitriles

The presence of the hydroxyl group confers a significant increase in Topological Polar Surface Area (TPSA) compared to simple naphthonitriles. This is a key descriptor for predicting drug-likeness and molecular transport properties.

Solubility Bioavailability Polar Surface Area

Commercial Availability and Purity Specification Relative to Positional Isomers

The target compound is commercially available with a standard purity of 95% or higher (98% from certain vendors), which is a critical metric for ensuring reproducible outcomes in subsequent synthetic steps. In contrast, the 5-hydroxy isomer is less widely available and often described as a 'useful research compound' with less rigorous quality specifications .

Procurement Purity Supply Chain

High-Impact Application Scenarios for 7-Hydroxynaphthalene-1-carbonitrile


Precursor for High-Performance OLED Materials

The primary and most established application for 7-Hydroxynaphthalene-1-carbonitrile is as a critical intermediate in the synthesis of triazine-based derivatives used in OLED devices. Its bifunctional nature allows for the creation of complex, conjugated molecules with tailored electronic properties. This is explicitly cited in commercial literature and patent references, making it the most direct and well-supported use case for procurement [1].

Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The 7-hydroxy-1-naphthonitrile core is a key structural component of ERB-196 (WAY-202196), a potent and highly selective nonsteroidal estrogen receptor-β (ERβ) agonist. While 7-Hydroxynaphthalene-1-carbonitrile itself is not the active pharmaceutical ingredient, it serves as the essential synthetic precursor for generating this pharmacophore. Researchers in endocrinology and oncology rely on this compound to build and explore this class of molecules [2].

Building Block for Fluorescent Probes and Sensors

Naphthalenic derivatives are known for their useful photophysical properties, including pH-dependent fluorescence. The internal charge transfer (ICT) character of 7-Hydroxynaphthalene-1-carbonitrile makes it a promising scaffold for developing fluorescent sensors. Its specific substitution pattern, as opposed to other isomers, provides a unique starting point for designing probes with distinct excitation and emission profiles, a key consideration for researchers in chemical biology and analytical chemistry [3].

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